molecular formula C24H42O B089645 2,4-Dinonylphenol CAS No. 137-99-5

2,4-Dinonylphenol

Cat. No. B089645
CAS RN: 137-99-5
M. Wt: 346.6 g/mol
InChI Key: FDAJTLLBHNHECW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Dinonylphenol derivatives and related compounds has been explored in various studies. One approach involves the catalyzed coupling of nonyl phenol with dichlorodiethyl ether under specific conditions to prepare dinonylphenol ethylene glycol ether, an intermediate for surfactants with promising performance (Hann Yi, 2009). Another study describes the synthesis of 4,5-diethynyl-2-methoxylphenol, showcasing the methods for functionalizing phenolic compounds to achieve desired molecular architectures (Peng Mi-jun, 2012).

Molecular Structure Analysis

Molecular structure analyses often involve spectroscopic methods to elucidate the configuration and conformation of chemical compounds. For example, FT-IR and NMR spectroscopy have been employed to study the structure of synthesized compounds, providing valuable insights into their molecular geometry and electron distribution (Rahul Raju et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 2,4-Dinonylphenol and its derivatives can lead to various products with unique properties. Research into the electrochemical characterization of dinonylphenol derivatives reveals their potential in electronic devices due to defined and reversible redox processes (F. Cebeci et al., 2007). Additionally, studies on the synthesis and properties of related polymeric materials highlight the importance of structural modifications to achieve desired electronic and optical characteristics (Jianxin Jiang et al., 2009).

Physical Properties Analysis

The physical properties of 2,4-Dinonylphenol and its derivatives, such as solubility, melting point, and thermal stability, are crucial for their potential applications. Research on microporous polymeric networks related to dinonylphenol shows how structural variations can significantly affect physical properties like surface area and pore volume, impacting their use in applications like adsorption (Jianxin Jiang et al., 2009).

Chemical Properties Analysis

The chemical properties of 2,4-Dinonylphenol, including its reactivity and interaction with other substances, are influenced by its molecular structure. Studies on the coordination structure of complexes involving dinonylphenol derivatives provide insights into their binding characteristics and potential for use in complex formation and extraction processes (Jiyuan Li et al., 2017).

Scientific Research Applications

  • Surfactant Production : Dinonylphenol ethylene glycol ether, synthesized from 2,4-Dinonylphenol, serves as an intermediate for gemini surfactants, which have good performance in various applications (Hann Yi, 2009).

  • Analysis of NPEOs and DNPEOs : The hydrogen bromide fission procedure was optimized for the analysis of nonyl- and dinonylphenol polyethoxylates (NPEOs, DNPEOs), widely used as surfactants, facilitating the analysis of their contents in complex samples (Å. Stenholm, S. Holmström, I. Drevin, 2011).

  • Toxicology Studies : A scientometric review emphasized the need for future research in 2,4-D toxicology and mutagenicity, particularly in molecular biology, gene expression, and pesticide degradation (Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020).

  • Electrochemical Behavior : Research on dinonylphenol polyoxypropylene ether sulfonate (DNPPS) showed its potential in reducing dynamic interfacial tension in oil recovery, highlighting a new application for dinonylphenol (Z. Gui-cai, 2010).

  • Mitochondrial Bioenergetics : The herbicides 2,4-D and dinoseb were studied for their impact on mitochondrial bioenergetics, suggesting their role as potential toxins (C. Palmeira, A. Moreno, V. Madeira, 1994).

  • Pesticide Quality Analysis : A spectrophotometric method was recommended for determining pesticide-related phenol impurities in 2,4-D technical material, underlining its importance in pesticide quality control (Lijun Han, Yan-jun Xu, Xianghong Hao, Fengmao Liu, Danyang Liu, C. Pan, 2021).

  • Water Contamination and Removal : Efforts to develop efficient methods for the removal of 2,4-Dichlorophenoxyacetic acid from water sources were reviewed, highlighting the ongoing challenge of water contamination by this compound (M. EvyAliceAbigail, S. MelvinSamuel, S. Needhidasan, C. Ramalingam, 2017).

  • Electrochemical Detection and Toxicity Evaluation : A study developed a sensitive electrochemical approach for determining and assessing the toxicity of 2,4-dichlorophenol, a priority pollutant, using a novel modified electrode (Xiaolin Zhu, Kexin Zhang, Chengzhi Wang, Jiunian Guan, Xing Yuan, Baikun Li, 2016).

Safety And Hazards

2,4-Dinonylphenol can cause skin irritation and may cause an allergic skin reaction . It is harmful to aquatic life with long-lasting effects . Protective measures such as wearing protective clothing and avoiding breathing in dust, fume, gas, mist, vapours, or spray are recommended .

properties

IUPAC Name

2,4-di(nonyl)phenol
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InChI

InChI=1S/C24H42O/c1-3-5-7-9-11-13-15-17-22-19-20-24(25)23(21-22)18-16-14-12-10-8-6-4-2/h19-21,25H,3-18H2,1-2H3
Source PubChem
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InChI Key

FDAJTLLBHNHECW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCC1=CC(=C(C=C1)O)CCCCCCCCC
Source PubChem
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Molecular Formula

C24H42O
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DSSTOX Substance ID

DTXSID1051698
Record name 2,4-Dinonylphenol
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Molecular Weight

346.6 g/mol
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Physical Description

NKRA, Colorless to pale yellow liquid; [HSDB]
Record name Phenol, 2,4-dinonyl-
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Boiling Point

224 °C at 15 mm Hg
Record name 2,4-DINONYLPHENOL
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Flash Point

127 °C, 260 °F (127 °C) (open cup)
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Density

0.912 g/mL at 20 °C
Record name 2,4-DINONYLPHENOL
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Vapor Pressure

9X10-10 mm Hg at 25 °C (extrapolated) /Dinonylphenol/
Record name 2,4-DINONYLPHENOL
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Product Name

2,4-Dinonylphenol

Color/Form

Colorless to pale yellow liquid

CAS RN

137-99-5
Record name 2,4-Dinonylphenol
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Melting Point

ca. -13 °C
Record name 2,4-DINONYLPHENOL
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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